4-Cyclopropyl-6-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
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Overview
Description
4-Cyclopropyl-6-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound with a unique structure that includes a cyclopropyl group, a methanesulfonylpiperidine moiety, and a pyrrolopyrrol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolopyrrol ring system, the introduction of the cyclopropyl group, and the attachment of the methanesulfonylpiperidine moiety. Common synthetic methods used include:
Cyclization reactions: to form the pyrrolopyrrol core.
Substitution reactions: to introduce the cyclopropyl group.
Coupling reactions: to attach the methanesulfonylpiperidine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-Cyclopropyl-6-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages over existing compounds.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-6-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine: shares similarities with other pyrimidine derivatives that have cyclopropyl and piperidine moieties.
Pyrazolo[3,4-d]pyrimidine: and derivatives are examples of similar compounds with different ring systems but comparable functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H29N5O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C20H29N5O3S/c1-29(27,28)25-6-4-15(5-7-25)20(26)24-11-16-9-23(10-17(16)12-24)19-8-18(14-2-3-14)21-13-22-19/h8,13-17H,2-7,9-12H2,1H3 |
InChI Key |
NBQATJCFEHQVLU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC3CN(CC3C2)C4=NC=NC(=C4)C5CC5 |
Origin of Product |
United States |
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